molecular formula C21H31NO3 B1325703 Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate CAS No. 898771-13-6

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate

Cat. No. B1325703
M. Wt: 345.5 g/mol
InChI Key: PMCRXLOCZBZYQX-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate, also known as EOMPC, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of the fatty acid 8-oxooctanoic acid, and is widely used as a substrate, inhibitor, and activator of enzymes and other proteins. EOMPC has been studied extensively, and its effects on biochemical and physiological processes have been widely studied.

Scientific Research Applications

Bio-Lubricant Applications

In a study conducted by Wahyuningsih and Kurniawan (2020), novel compounds including ethyl 8-(3-octyl-5,6-dioxo-1,4-dioxan-2-yl)octanoate were synthesized from oleic acid. These compounds showed promising bio-lubricant properties, such as suitable density and acid/base numbers, making them viable for real applications as bio-lubricants. The effect of dioxane and dioxepane heterocyclic rings on their bio-lubricant properties was also discussed (Wahyuningsih & Kurniawan, 2020).

Synthesis and Spectral Studies

Govindaraju, Kumar, and Kumar (2012) explored the synthesis of related compounds such as 8-(5-Aryl-4-octyl-2-phenyl-3,4-dihydro-2H-pyrazol-3-yl)-octanoic acid ethyl esters via 1,3-Dipolar Cycloaddition Reaction. This study provides insight into the chemical synthesis and structural confirmation of similar compounds through spectral studies and elemental analysis (Govindaraju, Kumar, & Kumar, 2012).

Molecular Structure and Mechanistic Study

Aboelnaga, Hagar, and Soliman (2016) conducted a study on the ultrasonic synthesis and molecular structure of related compounds. They focused on the mechanism of the cycloaddition reaction of these compounds, revealing insights into the regioselectivity and formation of products, which is vital for understanding the chemical behavior of such complex molecules (Aboelnaga, Hagar, & Soliman, 2016).

Electrochemical Oxidation Studies

The study by Goyal, Rajeshwari, and Mathur (1987) on the electrochemical oxidation of ethyl 3-oxo-3-phenyl-2-phenylhydrazonopropionate, a related compound, provides valuable information on the electrochemical behavior and potential applications of such compounds in various fields, including material science and electrochemistry (Goyal, Rajeshwari, & Mathur, 1987).

properties

IUPAC Name

ethyl 8-oxo-8-[3-(pyrrolidin-1-ylmethyl)phenyl]octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-2-25-21(24)13-6-4-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-8-15-22/h9-11,16H,2-8,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCRXLOCZBZYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643234
Record name Ethyl 8-oxo-8-{3-[(pyrrolidin-1-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate

CAS RN

898771-13-6
Record name Ethyl 8-oxo-8-{3-[(pyrrolidin-1-yl)methyl]phenyl}octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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